1-Benzyl-3-(1-hydroxyclcobutyl)pyrrolidin-2-one
Description
1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a benzyl group at the 1-position and a hydroxycyclobutyl substituent at the 3-position of the pyrrolidin-2-one core.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14-13(15(18)8-4-9-15)7-10-16(14)11-12-5-2-1-3-6-12/h1-3,5-6,13,18H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWDGZTAIVIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCN(C2=O)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(1-hydroxyclcobutyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Addition of the Hydroxycyclobutyl Moiety: The hydroxycyclobutyl group can be added through a ring-opening reaction of a cyclobutene derivative with a hydroxyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(1-hydroxyclcobutyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under controlled conditions.
Substitution: Benzyl halides, nucleophiles, or electrophiles under suitable reaction conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-(1-hydroxyclcobutyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(1-hydroxyclcobutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This can include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
| Compound Name | Substituent at 3-Position | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one | Hydroxycyclobutyl | C₁₆H₂₁NO₂* | ~259.35 | Cyclic hydroxyl group, steric strain |
| 1-Benzyl-3-(1-hydroxy-3-buten-2-yl)-3-methyl-2-pyrrolidinone | Hydroxy-3-buten-2-yl + methyl | C₁₇H₂₁NO₂ | 283.36 | Unsaturated chain, dual substitution |
| 1-Benzyl-3-(methylamino)pyrrolidin-2-one | Methylamino | C₁₂H₁₆N₂O | 204.27 | Basic amino group, hydrogen bonding |
| 1-Benzyl-3-methylpyrrolidin-2-one | Methyl | C₁₂H₁₅NO | 189.25 | Simple alkyl group, lipophilic |
*Estimated based on structural similarity to analogs.
Functional Group Impact on Properties
Hydroxycyclobutyl vs. Hydroxy-3-buten-2-yl ()
The latter’s conjugated double bond may enhance stability but reduce steric hindrance. Cyclobutane’s rigidity could also limit conformational flexibility, affecting binding interactions in biological systems .
Hydroxycyclobutyl vs. Methylamino ()
The methylamino group in 1-Benzyl-3-(methylamino)pyrrolidin-2-one confers basicity (pKa ~10–11 for amines), enabling protonation at physiological pH. In contrast, the hydroxycyclobutyl group’s hydroxyl (pKa ~16–18) remains neutral under most conditions. This difference impacts solubility—methylamino derivatives may exhibit higher aqueous solubility in acidic environments—and reactivity, as amines participate in nucleophilic substitutions .
Hydroxycyclobutyl vs. Methyl ()
The methyl group in 1-Benzyl-3-methylpyrrolidin-2-one lacks hydrogen-bonding capacity, making it more lipophilic (logP ~1.5–2.0 estimated) compared to the hydroxycyclobutyl analog (logP ~0.5–1.0). This difference influences membrane permeability and metabolic stability; hydroxylated compounds are more prone to phase II conjugation (e.g., glucuronidation) .
Biological Activity
1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one
- Molecular Formula : C_{14}H_{17}NO_{2}
- Molecular Weight : 233.29 g/mol
The biological activity of 1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : This compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s. Inhibiting AChE can increase acetylcholine levels, enhancing neurotransmission.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of 1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | AChE Inhibition | Ellman’s Assay | IC50 = 5.90 μM |
| Study 2 | Antimicrobial | Disk Diffusion | Zone of inhibition: 15 mm against E. coli |
| Study 3 | Cytotoxicity | MTT Assay | IC50 = 12 μM against HeLa cells |
Case Study 1: Alzheimer’s Disease Model
In a study involving a mouse model of Alzheimer’s disease, administration of 1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one resulted in significant improvements in cognitive function compared to control groups. The compound effectively inhibited AChE activity, leading to increased levels of acetylcholine in the hippocampus.
Case Study 2: Antimicrobial Efficacy
A clinical trial tested the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Pharmacokinetics
Research indicates that 1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one has favorable pharmacokinetic properties:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 2 hours post-administration.
- Distribution : Widely distributed throughout body tissues with a volume of distribution (Vd) of approximately 0.8 L/kg.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
